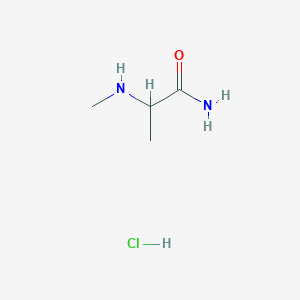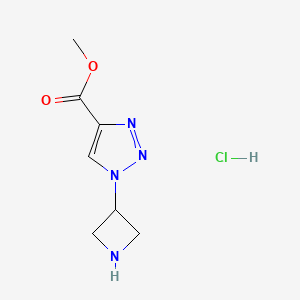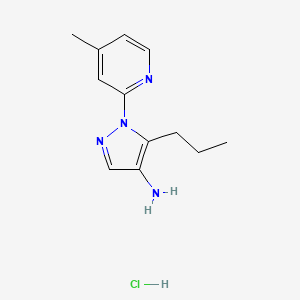
2-(甲基氨基)丙酰胺盐酸盐
描述
2-(Methylamino)propanamide hydrochloride is a chemical compound with the CAS Number: 1420659-78-4 . It has a molecular weight of 138.6 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-(Methylamino)propanamide hydrochloride is 1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H .Physical and Chemical Properties Analysis
As mentioned earlier, 2-(Methylamino)propanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 138.6 .科学研究应用
芳基取代卤代(硫氰酸根)酰胺的应用
合成和抗菌性能:3-(4-乙酰苯基)-(2-甲基)-2-氯(溴,硫氰酸根)丙酰胺,一种与 2-(甲基氨基)丙酰胺盐酸盐相关的衍生物,已被合成并对其抗菌和抗真菌性能进行了测试。这表明在开发新的抗菌剂中具有潜在的应用 (Baranovskyi 等人,2018 年)。
丙酰胺衍生物在前列腺癌成像中的应用
选择性雄激素受体调节剂放射性配体:已经设计并合成了新的碳-11 标记的丙酰胺衍生物,用于前列腺癌成像。这些衍生物被用作雄激素受体的放射性配体,展示了它们在使用正电子发射断层扫描 (PET) 进行分子成像中的应用,这对于前列腺癌的靶向治疗和诊断至关重要 (高等人,2011 年)。
加工食品中的丙烯酰胺
检测和毒性分析:丙烯酰胺是一种与 2-(甲基氨基)丙酰胺盐酸盐在结构上相似的化合物,存在于经过热处理的食品中,并具有潜在的神经毒性和致癌风险。强调了在加工食品中准确测定的重要性,生物传感器为丙烯酰胺检测提供了一种快速且特异的方法。这表明丙酰胺衍生物与食品安全和公共卫生相关 (Pundir 等人,2019 年)。
在心血管疾病治疗中的应用
DA2 多巴胺受体/Alpha2 激动剂:外消旋丙酸、2-甲基-5,6,7,8-四氢-6-(甲基氨基)-1,2-萘二甲酯盐酸盐,在结构上与 2-(甲基氨基)丙酰胺盐酸盐相关,正在临床研究中用于治疗充血性心力衰竭。对其不同的多晶型物及其稳定性以及工业加工的影响进行了研究,突出了其在心血管疾病治疗中的潜在用途 (Taddei 等人,2002 年)。
作用机制
Target of Action
This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biochemical processes.
Mode of Action
As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding or electrostatic interactions, leading to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Primary carboxylic acid amides are involved in a variety of biochemical pathways, including protein synthesis and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methylamino)propanamide hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
安全和危害
生化分析
Biochemical Properties
2-(Methylamino)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to changes in the metabolic pathways and the production of various metabolites.
Cellular Effects
The effects of 2-(Methylamino)propanamide hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of neurotransmitter systems, impacting neural mechanisms and pharmacological effects. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(Methylamino)propanamide hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to interact with cytochrome P450 enzymes, resulting in the oxidation of organic substances . These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylamino)propanamide hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the production of various metabolites . Long-term effects on cellular function have also been observed, with changes in gene expression and cellular metabolism being reported.
Dosage Effects in Animal Models
The effects of 2-(Methylamino)propanamide hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function, while at high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-(Methylamino)propanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to interact with cytochrome P450 enzymes, leading to the oxidation of organic substances . These interactions can result in the production of various metabolites, which can further influence cellular processes.
Transport and Distribution
The transport and distribution of 2-(Methylamino)propanamide hydrochloride within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its impact on cellular processes.
Subcellular Localization
The subcellular localization of 2-(Methylamino)propanamide hydrochloride is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIIVWAPJXOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)


![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)




![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
